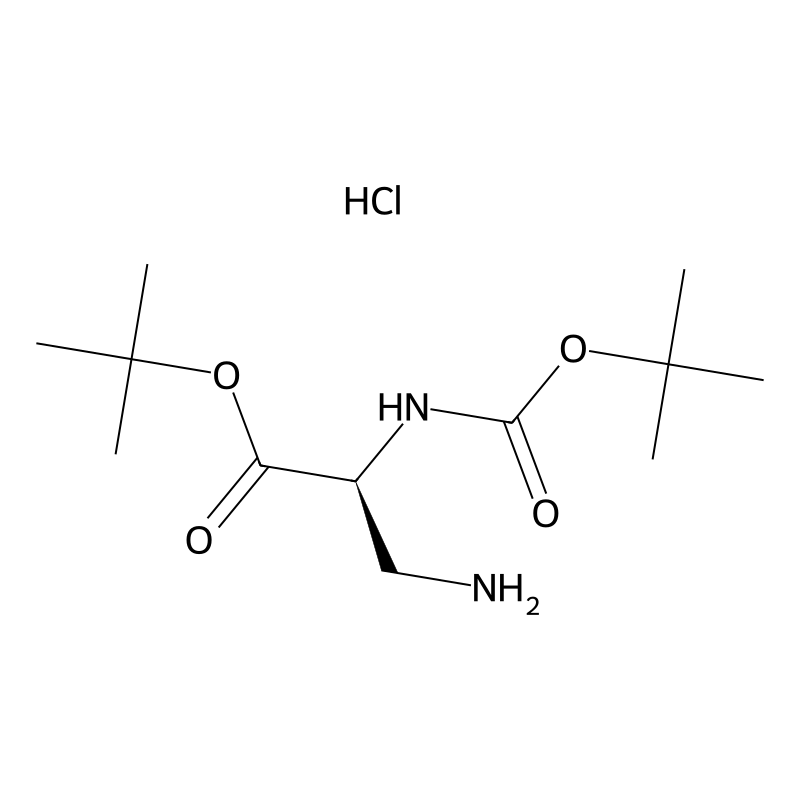Boc-Dap-OtBu hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Boc-Dap-OtBu hydrochloride, also known as N-alpha-(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid t-butyl ester hydrochloride, is a chemical compound widely used in peptide synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the selective protection of amino groups during the synthesis of peptides and proteins. The compound has a molecular formula of CHClNO and a molecular weight of 418.91 g/mol. It is typically encountered as a hydrochloride salt, enhancing its solubility in various solvents, which is beneficial for laboratory applications .
- Substitution Reactions: The Boc group can be replaced with other protecting groups under acidic conditions. This flexibility allows chemists to tailor the compound for specific reactions.
- Deprotection Reactions: The Boc group can be cleaved using acids such as trifluoroacetic acid or hydrochloric acid, yielding the free amine. This deprotection step is essential for the final stages of peptide synthesis.
Common Reagents and Conditions- Substitution: Common reagents include Boc anhydride and bases like triethylamine.
- Deprotection: Acids such as trifluoroacetic acid and hydrochloric acid are frequently employed.
The biological activity of Boc-Dap-OtBu hydrochloride primarily relates to its role in peptide synthesis. The compound facilitates the formation of peptides that can exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Its structure allows for the incorporation of specific amino acids into peptides that may interact with biological targets, making it valuable in drug discovery and development .
The synthesis of Boc-Dap-OtBu hydrochloride generally involves the following steps:
- Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl groups.
- Reaction with Amino Acid Derivatives: This process typically occurs under basic conditions, often utilizing reagents such as triethylamine or sodium hydroxide.
- Purification: The product is purified through crystallization or chromatography to ensure high purity and yield .
Industrial Production
In industrial settings, the synthesis follows similar routes but is scaled up using automated reactors and continuous flow systems to enhance yield and purity. Advanced purification techniques like high-performance liquid chromatography are employed to obtain the final product .
Boc-Dap-OtBu hydrochloride has diverse applications across various fields:
- Chemistry: It serves as a protecting group in peptide synthesis, allowing selective reactions.
- Biology: Used in synthesizing peptides essential for studying biological processes.
- Medicine: Plays a role in developing peptide-based therapeutics for conditions such as cancer and infectious diseases.
- Industry: Contributes to producing chemicals and pharmaceuticals, aiding in new material development .
Research on interaction studies involving Boc-Dap-OtBu hydrochloride focuses on its role in forming peptides that can bind to specific receptors or enzymes. These interactions are crucial for understanding how synthesized peptides can modulate biological pathways and contribute to therapeutic effects.
Boc-Dap-OtBu hydrochloride shares similarities with other Boc-protected amino acids but has unique features that distinguish it:
| Compound Name | Unique Features |
|---|---|
| Boc-Lysine Hydrochloride | Protects lysine residues; commonly used in peptide synthesis. |
| Boc-Arginine Hydrochloride | Protects arginine residues; important for synthesizing bioactive peptides. |
| Boc-Glycine Hydrochloride | Protects glycine residues; simpler structure aids in peptide assembly. |
Boc-Dap-OtBu hydrochloride's ability to protect both alpha and beta amino groups makes it particularly advantageous for synthesizing complex peptides and proteins compared to other similar compounds.








